13-Methyltetradecanamide

Description

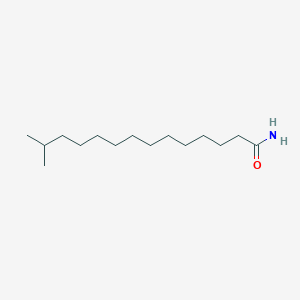

Structure

2D Structure

3D Structure

Properties

CAS No. |

64317-64-2 |

|---|---|

Molecular Formula |

C15H31NO |

Molecular Weight |

241.41 g/mol |

IUPAC Name |

13-methyltetradecanamide |

InChI |

InChI=1S/C15H31NO/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H2,16,17) |

InChI Key |

ZMLQVXILYPDTDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)N |

Origin of Product |

United States |

Biosynthetic Pathways and Ecological Origin of 13 Methyltetradecanamide

Isolation and Characterization from Natural Producers

The journey to understanding 13-Methyltetradecanamide begins with its identification in the marine environment, specifically from microbial sources.

Discovery in Marine-Derived Bacillus pumilus Strains

Scientific investigations have led to the successful isolation and characterization of this compound from strains of the bacterium Bacillus pumilus. Notably, the marine-derived strain RJA1515 has been a significant source for the discovery of this compound. Through detailed analysis of extracts from this bacterium, researchers were able to identify and elucidate the structure of this compound.

Nomenclature and Co-occurrence with Bacillamidin Analogs

In scientific literature, this compound is also referred to as bacillamidin F. This nomenclature highlights its discovery alongside a series of structurally related compounds known as bacillamidins. Research on Bacillus pumilus RJA1515 has revealed that this compound is part of a larger family of long-chain amides produced by this bacterium. The co-occurrence of these analogs suggests a shared or closely related biosynthetic origin.

Table 1: Bacillamidin Analogs Isolated from Bacillus pumilus RJA1515

| Compound Name | Alternate Name |

| Bacillamidin A | - |

| Bacillamidin B | - |

| Bacillamidin C | - |

| Bacillamidin D | - |

| Bacillamidin E | - |

| This compound | Bacillamidin F |

| 14-Methylhexadecanamide | Bacillamidin G |

Genetic and Enzymatic Basis of this compound Biosynthesis

The formation of this compound is a complex biological process orchestrated by specific genes and enzymes within the producing organism.

Investigation of Non-Ribosomal Peptide Synthetase (NRPS) Clusters

The biosynthesis of many complex natural products in bacteria, including fatty acid amides, is often carried out by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). While the specific NRPS gene cluster responsible for the synthesis of this compound has not yet been definitively identified and characterized, it is highly probable that such a system is involved. NRPS machinery is known for its modular nature, with different domains responsible for the selection, activation, and condensation of specific building blocks. In the case of this compound, an NRPS would likely be responsible for the final amidation step, attaching an amino group to the 13-methyltetradecanoic acid precursor. The genus Bacillus is well-known for producing a wide variety of non-ribosomally synthesized peptides. frontiersin.orgacs.org

Putative Biosynthetic Intermediates and Precursors

The biosynthesis of this compound is believed to start from precursors derived from branched-chain amino acids. The carbon skeleton of the fatty acid portion, 13-methyltetradecanoic acid, suggests a biosynthetic pathway involving the elongation of a branched-chain starter unit. In many bacteria, the biosynthesis of branched-chain fatty acids begins with the decarboxylation of α-keto acids derived from the transamination of valine, leucine, and isoleucine. nih.gov For the formation of an iso-series fatty acid like 13-methyltetradecanoic acid, a 3-methylbutyryl-CoA primer, derived from leucine, is the likely starting point. scispace.com This primer is then elongated through successive additions of two-carbon units from malonyl-CoA, a common process in fatty acid synthesis. scispace.comnih.gov

Table 2: Putative Precursors in the Biosynthesis of this compound

| Precursor | Role |

| Leucine | Source of the initial branched-chain starter unit |

| 3-Methylbutyryl-CoA | Primer for fatty acid chain elongation |

| Malonyl-CoA | Provides two-carbon units for chain extension |

| Ammonia (B1221849) | Source of the amide nitrogen |

Ecological Roles and Inter-species Interactions of Producer Organisms

Secondary metabolites produced by microorganisms often play crucial roles in their survival and interaction with the surrounding environment. While the specific ecological functions of this compound are still under investigation, the broader context of secondary metabolite production in Bacillus species provides valuable insights.

Advanced Synthetic Methodologies for 13 Methyltetradecanamide and Its Structural Analogs

Total Synthesis Approaches for 13-Methyltetradecanamide

The total synthesis of this compound involves the construction of the molecule from simpler, commercially available starting materials. The primary challenge lies in the efficient formation of the C15 iso-fatty acid backbone and the subsequent amidation.

A common and direct strategy for synthesizing this compound is to start with its corresponding carboxylic acid, 13-methyltetradecanoic acid (isopentadecanoic acid). caymanchem.com This precursor can then be converted to the final amide product.

A general and effective route involves a two-step process starting from the fatty acid precursor. mdpi.com

Activation of the Carboxylic Acid : The carboxylic acid group of 13-methyltetradecanoic acid is first activated to make it more reactive. A standard method is to convert the acid into an acyl chloride. This is typically achieved by reacting the fatty acid with a chlorinating agent like thionyl chloride (SOCl₂), often in an inert solvent such as toluene. mdpi.com The reaction mixture is heated to drive the reaction to completion.

Amidation : The resulting acyl chloride (13-methyltetradecanoyl chloride) is then reacted with ammonia (B1221849) or an appropriate amine to form the amide bond. For the synthesis of the primary amide, a solution of ammonia is used. The high reactivity of the acyl chloride allows this reaction to proceed readily, yielding this compound.

This approach is versatile and can be adapted to create various N-substituted derivatives by using primary or secondary amines instead of ammonia in the second step. mdpi.com

While the acyl chloride method is robust, direct amidation of carboxylic acids is often preferred as it avoids the use of harsh reagents like thionyl chloride and reduces the number of synthetic steps. However, the direct formation of amide bonds from a carboxylic acid and an amine is thermodynamically unfavorable and often inefficient for long-chain fatty acids. researchgate.net Consequently, significant research has focused on optimizing this critical transformation through catalysis.

Catalytic Direct Amidation: Modern methods employ catalysts to facilitate the direct coupling of fatty acids and amines under milder conditions. Boronic acid derivatives have emerged as particularly effective catalysts. For instance, 3,4,5-trifluorophenylboronic acid has been shown to significantly lower the activation energy required for the amidation of long-chain fatty acids. researchgate.net Enzymatic catalysis offers a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze amide bond formation with excellent yields and conversions, often in environmentally benign solvents like cyclopentyl methyl ether (CPME). mdpi.com This enzymatic approach is notable for its high selectivity, proceeding without the need for intensive purification steps. mdpi.com

Below is a table comparing different catalytic approaches for amide bond formation.

| Catalyst/Method | Key Features | Typical Conditions | Advantages |

| Boronic Acid Catalysis | Uses catalysts like 3,4,5-trifluorophenylboronic acid. researchgate.net | Heating in a suitable solvent. researchgate.net | Lowers activation energy, improves efficiency over uncatalyzed reactions. researchgate.net |

| Enzymatic (Lipase) | Biocatalysis using enzymes like Candida antarctica lipase B (CALB). mdpi.com | Mild temperatures (e.g., 60 °C) in green solvents (e.g., CPME). mdpi.com | High selectivity, excellent yields (>90%), environmentally friendly, minimal purification. mdpi.com |

| Mukaiyama Reagent | Employs a 2-chloroimidazolium chloride as a coupling reagent. researchgate.net | Mild conditions, broad substrate scope. researchgate.net | High efficiency, good chemoselectivity, preserves enantiopurity in peptide synthesis. researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The carbon atom at position 13 in this compound is a chiral center. A non-selective synthesis would produce a racemic mixture of (R)- and (S)-enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is crucial when one form has specific biological activity.

Achieving stereoselectivity requires the use of chiral starting materials, reagents, or catalysts. mdpi.com A viable strategy would involve an asymmetric synthesis of the 13-methyltetradecanoic acid precursor. For example, a chiral auxiliary could be attached to a shorter-chain precursor, guiding the stereoselective addition of the iso-propyl group that establishes the chiral center at C13. Following the key stereochemistry-defining step, the auxiliary would be removed, and the resulting enantiopure fatty acid could be converted to the amide as previously described. Such strategies are well-established in modern organic synthesis for creating chiral molecules. nih.govresearchgate.net

Preparation of Isotopic Analogs for Mechanistic Investigations (e.g., Carbon-13 Labeling)

Isotopically labeled analogs of this compound, particularly those containing carbon-13 (¹³C), are invaluable tools for mechanistic studies. The stable isotope ¹³C has a nuclear spin that makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace the metabolic fate of the molecule or monitor reactions in real-time without using radioactive materials. nih.govwikipedia.org

The synthesis of ¹³C-labeled compounds involves incorporating an atom of ¹³C at a specific position in the molecule. nih.gov For this compound, labeling the carbonyl carbon is a common strategy. A synthetic route to achieve this parallels the methods used for other fatty acids, such as tetradecanoic acid. nih.gov

Example Synthesis of [1-¹³C]-13-Methyltetradecanamide:

Precursor Synthesis : Start with 1-bromo-12-methyltridecane.

Cyanide Displacement with ¹³C : React the bromo-precursor with potassium cyanide enriched in carbon-13 (K¹³CN). This nucleophilic substitution reaction introduces the ¹³C label and forms the corresponding ¹³C-labeled nitrile. nih.gov

Hydrolysis : Hydrolyze the labeled nitrile group to a carboxylic acid. This step converts the nitrile into [1-¹³C]-13-methyltetradecanoic acid. nih.gov

Amidation : Convert the ¹³C-labeled fatty acid into the target amide, [1-¹³C]-13-methyltetradecanamide, using one of the optimized amidation methods described in section 3.1.2.

This method provides a specific label at the carbonyl position, which is often a site of interest in biochemical reactions. nih.gov

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of structural analogs of a lead compound to determine which parts of the molecule are essential for its biological activity. nih.gov For this compound, SAR studies would involve systematically modifying its structure and assessing the impact on a specific biological function.

The design of derivatives would focus on several key regions of the molecule:

The Alkyl Chain : Modify the length of the carbon chain (e.g., preparing 12-methyltridecanamide or 14-methylpentadecanamide) to probe the importance of lipophilicity and chain length.

The Methyl Branch : Shift the position of the methyl group along the chain (e.g., to C12 or C11) or replace it with other small alkyl groups to understand steric and electronic requirements at this position.

The Amide Headgroup : Synthesize N-substituted derivatives by reacting the activated fatty acid with various primary and secondary amines. For example, attaching aromatic rings or functionalized alkyl groups can explore interactions with polar or aromatic-binding regions in a biological target. mdpi.com

The synthesis of these derivatives would follow the general pathways outlined in section 3.1. The findings from testing these analogs would provide critical insights into the molecular interactions governing the compound's activity. nih.govrsc.org

The table below outlines potential modifications for an SAR study of this compound.

| Modification Site | Example Derivative | Rationale for Synthesis |

| Alkyl Chain Length | 12-Methyltridecanamide | To assess the effect of decreased chain length and lipophilicity on activity. |

| Methyl Group Position | 12-Methyltetradecanamide | To determine if the specific location of the branch point is critical for activity. |

| Amide Headgroup | N-Benzyl-13-methyltetradecanamide | To introduce an aromatic group and probe for potential π-stacking interactions. mdpi.com |

| Functional Group Addition | 13-Methyl-ω-hydroxytetradecanamide | To increase polarity at the terminus of the alkyl chain and evaluate its effect. |

Sophisticated Spectroscopic and Analytical Characterization of 13 Methyltetradecanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.amazonaws.commdpi.com

High-resolution NMR spectroscopy is a cornerstone for the structural determination of 13-Methyltetradecanamide, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC).amazonaws.commdpi.comlibretexts.org

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural analysis. msu.edulibretexts.org In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the connectivity of the hydrogen atoms. For this compound, the ¹H NMR spectrum would show characteristic signals for the amide protons, the alpha-methylene protons adjacent to the carbonyl group, the bulk of the methylene (B1212753) protons in the long alkyl chain, the methine proton at the chiral center (C13), and the terminal methyl groups. msu.eduacs.org The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, with the chemical shift indicating its electronic environment. libretexts.orglibretexts.org For instance, the carbonyl carbon would appear significantly downfield. youtube.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning these signals and piecing together the molecular structure. libretexts.orgustc.edu.cn HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. libretexts.orghmdb.ca HMBC, on the other hand, reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity of the entire carbon skeleton, including the position of the methyl branch. libretexts.orgnih.gov For example, HMBC correlations would link the protons of the methyl group at C13 to the C12, C13, and C14 carbons, confirming the branching point. mdpi.com

Table 1: Representative NMR Data for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~175.6 | - |

| 2 | ~2.07 (t) | ~35.6 | C1, C3, C4 |

| 3 | ~1.51 (m) | ~25.1 | C1, C2, C4, C5 |

| 4-11 | ~1.25 (br s) | ~28.4-29.2 | - |

| 12 | ~1.25 (m) | ~38.4 | C10, C11, C13, C14 |

| 13 | ~1.51 (m) | ~27.3 | C11, C12, C14, C15 |

| 14 | ~0.85 (d) | ~22.5 | C12, C13, C15 |

| 15 | ~0.85 (d) | ~22.5 | C12, C13, C14 |

| NH₂ | ~7.2, ~6.7 (br s) | - | C1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is compiled based on typical values for similar long-chain amides. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.nih.govamericanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.govamericanpharmaceuticalreview.comthermofisher.com For this compound (C₁₅H₃₁NO), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). americanpharmaceuticalreview.com This level of precision enables the differentiation between molecules with the same nominal mass but different elemental formulas. nih.gov The molecular formula of this compound was determined as C₁₅H₃₁NO based on the sodium-adduct ion peak at m/z 264.2301 in its HRESIMS spectrum. mdpi.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD).mdpi.comrsc.org

Since this compound possesses a chiral center at the C13 position, it can exist as two enantiomers (R and S). chemistrytalk.orgwikipedia.orglibretexts.org Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of a chiral molecule. mdpi.comcas.cz ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. mdpi.com By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be confidently assigned. mdpi.commertenlab.de

Chromatographic Techniques for Purity Assessment and Isolation.acs.org

Chromatographic methods are fundamental for both the isolation of this compound from complex mixtures and the assessment of its purity. acs.org These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. measurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. nih.gov GC-MS is valuable for assessing the purity of a this compound sample and for identifying and quantifying any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications.nih.govbu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of less volatile and thermally labile compounds. measurlabs.combu.educhromatographyonline.com In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. measurlabs.com This technique is particularly useful for the analysis of this compound in complex biological or synthetic mixtures. It allows for the detection and quantification of the compound and its metabolites, and can be used to monitor the progress of its synthesis or purification. nih.govbu.edu The use of high-resolution mass spectrometry in conjunction with liquid chromatography (LC-HRMS) further enhances the ability to identify and characterize the compound and any related impurities with a high degree of confidence. americanpharmaceuticalreview.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

Molecular and Cellular Mechanisms of 13 Methyltetradecanamide Biological Activity

Investigation of Antifungal Activity Mechanisms

While direct studies on the specific antifungal mechanisms of 13-Methyltetradecanamide are not extensively detailed in the current body of scientific literature, research on related fatty acid amides provides insights into potential modes of action. The antimicrobial properties of long-chain fatty acid amides have been recognized, with their efficacy influenced by structural features such as the nature of N-substituents. nih.gov Generally, the antifungal action of lipid compounds can be attributed to their ability to disrupt the integrity of the fungal cell membrane, which is vital for the survival of the organism. ebsco.comnih.gov

One proposed mechanism for antifungal amides is the interaction with ergosterol, a key component of the fungal plasma membrane. scielo.br This interaction can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death. scielo.brfrontiersin.org Furthermore, some fatty acid derivatives have been shown to interfere with critical enzymatic processes, such as the inhibition of enzymes involved in cell wall synthesis or DNA synthesis. scielo.br For instance, the synthetic amide 2-chloro-N-phenylacetamide has been suggested to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. scielo.br While these mechanisms have been proposed for other amides, further investigation is required to determine if this compound employs similar strategies to exert its antifungal effects.

Analysis of Cellular Effects and Putative Targets

The cellular effects of this compound and its related acid form, 13-methyltetradecanoic acid (13-MTD), have been more extensively studied, particularly in the context of cancer cells. These studies provide a foundational understanding of the potential cellular targets and pathways modulated by this class of molecules.

In vitro studies have demonstrated that 13-MTD, the carboxylic acid analog of this compound, is a potent inhibitor of cellular proliferation and viability in various human cancer cell lines. nih.govnih.gov Research on human bladder cancer cells and T-cell lymphomas has shown that 13-MTD can induce apoptosis, a form of programmed cell death. nih.govnih.gov The induction of apoptosis is a key mechanism for the elimination of damaged or cancerous cells. Flow cytometry analysis has confirmed a dose- and time-dependent increase in apoptosis in T-NHL cell lines treated with 13-MTD. nih.gov Furthermore, in Jurkat cells (a T-lymphoma cell line), 13-MTD was found to induce a concentration-dependent arrest in the G1 phase of the cell cycle. nih.gov

Similarly, studies on other fatty acid amides have shown cytotoxic effects on cancer cells in a dose-dependent manner. For example, fatty ethanolamides derived from andiroba oil reduced the viability, proliferation, and migratory potential of C6 glioma cells. nih.gov

| Cell Line | Compound | Effect | IC50 Value | Reference |

| Jurkat (T-cell lymphoma) | 13-MTD | Growth Inhibition | 25.74±3.50 µg/ml | nih.gov |

| Hut78 (T-cell lymphoma) | 13-MTD | Growth Inhibition | 31.29±2.27 µg/ml | nih.gov |

| EL4 (T-cell lymphoma) | 13-MTD | Growth Inhibition | 31.53±5.18 µg/ml | nih.gov |

| C6 Glioma | FAA1 | Cytotoxicity | 70 µg/mL | nih.gov |

| C6 Glioma | FAA2 | Cytotoxicity | 30 µg/mL | nih.gov |

IC50: The half-maximal inhibitory concentration. FAA: Fatty Acid Amide

The induction of apoptosis by 13-MTD is mediated through the modulation of several key intracellular signaling pathways. A primary mechanism involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptosis pathway. nih.gov 13-MTD has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio promotes mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.gov Specifically, the cleavage of caspase-3 and its substrate, poly ADP-ribose polymerase (PARP), has been observed following treatment with 13-MTD. nih.gov

Furthermore, 13-MTD influences critical cell survival and stress-activated signaling pathways. It has been demonstrated to down-regulate the phosphorylation of AKT, a key protein in a major cell survival pathway. nih.govnih.gov Concurrently, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) pathway often associated with cellular stress and apoptosis. nih.gov Attenuation of the apoptotic effects of 13-MTD was observed when AKT phosphorylation was upregulated or when JNK and p38 phosphorylation was downregulated, confirming the involvement of these pathways. nih.gov Studies on other fatty acid amides in glioma cells also point to the inhibition of the Akt signaling pathway as a crucial element in their pro-apoptotic and anti-proliferative effects, which can be mediated through cannabinoid receptors. nih.gov

Structure-Activity Relationships Correlating Structural Features with Biological Responses

The biological activity of fatty acid amides is intrinsically linked to their chemical structure. While specific structure-activity relationship (SAR) studies for this compound are not widely available, research on a variety of fatty acid amide derivatives has established some general principles that are likely applicable.

The antimicrobial activity of fatty acid amides is influenced by the length of the fatty acid carbon chain. asm.org For antibacterial and anti-yeast activity, an increase in the number of carbon atoms in the skeleton, with a maximum activity often observed around C12, has been reported. asm.org However, for antifungal activity against molds, significant differences with changes in chain length were not observed. asm.org

The nature of the amide substitution also plays a critical role. For instance, dimethylamide and pyrrolidine (B122466) amide derivatives of certain fatty acids have been shown to be particularly active against a broad spectrum of microbes. asm.org The presence of other functional groups, such as an epoxy group, can also confer a broad spectrum of antimicrobial activity, which is further enhanced by unsaturation in the fatty acid chain. nih.gov These findings suggest that modifications to the amide head group and the hydrocarbon tail of this compound could significantly modulate its biological activity. A rudimentary SAR study of nicotinamide (B372718) derivatives as antifungal agents revealed that the position of amino and isopropyl groups was critical for their activity. nih.govsemanticscholar.org

Computational Chemistry and In Silico Approaches for Mechanistic Prediction

Computational methods, including molecular docking, are valuable tools for predicting the potential biological targets of a compound and understanding its mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not prominently featured in the literature, related studies on similar molecules and potential antifungal targets offer valuable insights. N-myristoyl transferase (NMT) is an enzyme that has been identified as a promising target for the development of antifungal agents. unal.edu.co NMT is essential for the growth of pathogenic fungi like Candida albicans as it is involved in vital cellular processes, including signal transduction and apoptosis. unal.edu.co Molecular docking studies of various naturally occurring compounds, including fatty acid derivatives, with the active site of C. albicans NMT have been performed to identify potential inhibitors. unal.edu.co These studies have shown that compounds with hydrophobic and polar features can form favorable interactions within the enzyme's active site. unal.edu.co Given the long hydrocarbon chain of this compound, it is plausible that it could also bind to the hydrophobic pocket of NMT. Further in silico studies are warranted to explore the potential of this compound as an NMT inhibitor.

Predictive Modeling of Molecular Interactions

In the absence of experimental data, predictive modeling serves as a valuable tool to hypothesize the molecular interactions of a compound like this compound with potential biological targets. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into how this molecule might bind to and modulate the function of proteins like GPCRs and ion channels. nih.gov

Molecular docking studies could be employed to predict the preferred binding pose of this compound within the binding pockets of various receptors. This would involve generating a 3D model of the compound and "docking" it into the crystal structures or homology models of target proteins. The results would be scored based on the predicted binding affinity, providing a rank-ordered list of potential interacting proteins.

Molecular dynamics simulations could then be used to refine these docked poses and to study the dynamic behavior of the ligand-receptor complex over time. nih.govelifesciences.org These simulations can reveal how the binding of this compound might induce conformational changes in the receptor, which is often a critical step in the activation or inhibition of the protein's function. elifesciences.orgyoutube.com

For example, a simulation could model the interaction of this compound with a GPCR, illustrating how the flexible acyl chain might embed within the transmembrane domain of the receptor. Such studies could also help in identifying key amino acid residues that are crucial for the binding and potential activity of the compound.

Illustrative Data Table for Potential Molecular Docking Scores

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| TRPV1 | -8.5 | Phe543, Tyr511, Arg557 |

| GPR55 | -7.9 | Leu194, Trp279, Cys283 |

| FAAH | -6.2 | Ser241, Ser217, Lys142 |

| Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound. |

Illustrative Data Table for Molecular Dynamics Simulation Parameters

| Simulation Parameter | Value |

| System | This compound in complex with target protein in a lipid bilayer |

| Force Field | CHARMM36m |

| Simulation Time | 500 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Note: This table represents typical parameters for an MD simulation and is for illustrative purposes only. |

Emerging Research Frontiers and Biotechnological Perspectives of 13 Methyltetradecanamide

Exploration of Novel Microbial Sources and Biodiversity

Recent research has identified 13-methyltetradecanamide in marine-derived bacteria, highlighting the biosynthetic potential of these microorganisms. mdpi.comresearchgate.net A study focusing on the metabolome of Bacillus species isolated from Black Sea sediments identified this compound in Bacillus pumilus ONU 554. researchgate.net This discovery underscores the importance of exploring diverse marine environments for novel microbial sources of bioactive compounds. researchgate.net The identification of this compound, also named bacillamidin E, from a marine-derived Bacillus pumilus further supports the role of marine bacteria as a source for this compound. mdpi.com These findings suggest that a wider exploration of microbial biodiversity, particularly from unique and underexplored habitats, could lead to the discovery of new producers of this compound and its analogs.

Engineering Biosynthetic Pathways for Enhanced Production or Novel Analogs

The engineering of biosynthetic pathways offers a promising avenue for both increasing the production of this compound and generating novel, structurally related analogs. rsc.org While specific engineering of the this compound pathway is not yet extensively documented, the principles of metabolic engineering are well-established and can be applied. rsc.orgnih.gov

The biosynthesis of long-chain amides generally involves the condensation of a fatty acid and an amine or amino acid derivative. In bacteria, N-acyl-homoserine lactones (AHLs), which are structurally related to amides, are synthesized by LuxI-type synthases that catalyze the formation of an amide bond between an acyl-ACP (acyl carrier protein) and S-adenosylmethionine (SAM). nih.govwikipedia.org The acyl chain length can range from 4 to 18 carbons. nih.gov

Engineering efforts could focus on several key areas:

Enzyme Engineering: Modifying the substrate specificity of the enzymes involved in the biosynthetic pathway could allow for the incorporation of different fatty acid precursors, leading to the production of novel analogs with varied chain lengths or branching patterns. rsc.org

Heterologous Expression: Transferring the biosynthetic gene cluster for this compound into a well-characterized and easily cultivable host organism, such as Escherichia coli or Saccharomyces cerevisiae, could facilitate large-scale production. nih.govbiorxiv.org

Recent advancements in synthetic biology and biocatalysis have enabled the production of complex natural products and their analogs in engineered microbial systems. rsc.orgbiorxiv.org For instance, engineered biosynthetic pathways in E. coli have been used to produce various amides and other complex molecules. nih.govbiorxiv.org These strategies provide a framework for the future development of engineered systems for this compound production. The creation of novel analogs also holds potential, as demonstrated by the synthesis of fluorinated enigmol (B1244460) analogs and other modified long-chain amides. amazonaws.com

Integration of Multi-Omics Approaches in this compound Research

The integration of various "omics" technologies is becoming increasingly crucial for a comprehensive understanding of the biosynthesis and regulation of natural products like this compound. nih.govfrontlinegenomics.commdpi.com A multi-omics approach, combining genomics, metabolomics, proteomics, and transcriptomics, can provide a systems-level view of the biological processes involved. nih.govfrontiersin.org

Genomics and Metabolomics for Biosynthetic Potential

The combination of genomics and metabolomics is a powerful tool for discovering novel natural products and elucidating their biosynthetic pathways. rsc.orgnih.gov

Genomic Analysis: By sequencing the genome of a producing organism, researchers can identify biosynthetic gene clusters (BGCs) that are likely responsible for the synthesis of specific secondary metabolites. nih.gov Tools like antiSMASH can be used to predict the products of these clusters. researchgate.net For example, a genomic-metabolic profiling of Bacillus velezensis ONU 553 led to the identification of new biological compounds and their corresponding biosynthetic clusters. researchgate.net

Metabolomic Analysis: Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to profile the metabolites produced by a microorganism. mdpi.com This allows for the identification of known compounds, such as this compound, and the discovery of novel ones. researchgate.net

A study on Bacillus species from the Black Sea successfully used a combination of metabolomic analysis and genome mining to identify this compound in Bacillus pumilus. researchgate.netsemanticscholar.org This integrated approach helps to link the genetic potential of an organism to its actual chemical output, reducing the rate of rediscovery and guiding the search for new bioactive molecules. rsc.orgnih.gov

Table 1: Identified Microbial Source and Metabolites of Bacillus species

| Strain | Identified Metabolite | Method of Identification |

| Bacillus pumilus ONU 554 | This compound | Genomic-metabolic profiling researchgate.net |

| Bacillus velezensis ONU 553 | Iturin-like peptides, Helipeptin-like peptides | Genomic-metabolic profiling researchgate.net |

Proteomics and Transcriptomics for Mechanistic Elucidation

While genomics reveals the biosynthetic potential, proteomics and transcriptomics provide insights into the functional aspects of the pathway by measuring the expression of genes and proteins under specific conditions. nih.govnih.govstandardbio.com

Transcriptomics: This involves the study of the complete set of RNA transcripts (the transcriptome) in a cell. nih.govstandardbio.com By comparing the transcriptomes of a producing strain under different conditions (e.g., high vs. low production), researchers can identify genes that are upregulated or downregulated, providing clues about their involvement in the biosynthesis of the target compound. nih.gov

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. nih.govstandardbio.com Identifying the proteins that are differentially expressed can help to confirm the function of enzymes in a biosynthetic pathway and understand the regulatory mechanisms. frontiersin.orgmedrxiv.org

The integration of transcriptomic and proteomic data can provide a more complete picture of the cellular processes. nih.govfrontiersin.org For example, this approach has been used to study the mechanisms of leaf heading in Chinese cabbage and to understand the pathogenesis of Sporothrix species. nih.govfrontiersin.org In the context of this compound, such an integrated analysis could be used to identify the specific enzymes and regulatory elements involved in its biosynthesis, paving the way for targeted genetic engineering to improve production.

Future Directions in the Academic Investigation of Long-Chain Amides

The study of long-chain amides is a burgeoning field with several promising future directions. The development of sustainable and efficient methods for amide synthesis is a key area of research, with approaches like flow chemistry and electrocatalytic C-N coupling reactions showing potential. nih.govchinesechemsoc.org

Further research into the biological activities and ecological roles of long-chain amides is also warranted. For example, some long-chain amide derivatives have shown potential as biofilm inhibitors. mdpi.com The template role of long-chain amides in the synthesis of materials like zeolitic imidazolate frameworks is another interesting avenue of exploration. acs.org

The continued application of multi-omics approaches will be essential for uncovering the full biosynthetic potential of microorganisms and for understanding the complex regulatory networks that govern the production of long-chain amides. frontlinegenomics.commdpi.com This knowledge will not only advance our fundamental understanding of microbial secondary metabolism but also provide the tools needed to harness these compounds for various biotechnological applications. Furthermore, the development of novel recycling methods for long-chain polyamides is an important area of research with significant environmental implications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.